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molecular formula C9H8N2O2 B1396838 Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 1196047-26-3

Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Cat. No. B1396838
M. Wt: 176.17 g/mol
InChI Key: VZVBUBKEQRJPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598355B2

Procedure details

A mixture of tert-butyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (0.20 g), 1,3-bis(diphenylphosphino)propane (0.028 g), palladium acetate (0.015 g), DMF (4.0 mL), methanol (6.0 mL), and triethylamine (0.28 mL) was stirred at 80° C. for 2 days under carbon monoxide atmosphere. The reaction mixture was left to be cooled and replaced with argon. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate, and then filtered. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30 to 60%) to obtain methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate (0.081 g).
Name
tert-butyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0.28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[N:10](C(OC(C)(C)C)=O)[CH:9]=[CH:8][C:4]=2[CH:5]=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN([CH:50]=[O:51])C.[CH3:52][OH:53]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(N(CC)CC)C>[NH:10]1[C:3]2[C:2]([C:52]([O:51][CH3:50])=[O:53])=[CH:7][N:6]=[CH:5][C:4]=2[CH:8]=[CH:9]1 |f:5.6.7|

Inputs

Step One
Name
tert-butyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C2=C(C=NC1)C=CN2C(=O)OC(C)(C)C
Name
Quantity
0.028 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
0.015 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.28 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 days under carbon monoxide atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30 to 60%)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1C=CC=2C=NC=C(C21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.081 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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